Core Mechanism of Action: Modulating the Myosin Cross-Bridge Cycle
Core Mechanism of Action: Modulating the Myosin Cross-Bridge Cycle
An In-depth Technical Guide on the Mechanism of Action of Myosin Modulators on β-Cardiac Myosin
Introduction
The intricate process of cardiac muscle contraction is orchestrated by the cyclical interaction of actin and myosin filaments within the sarcomere, powered by the hydrolysis of ATP.[1][2][3][4] β-cardiac myosin, the motor protein in the heart, is a key determinant of cardiac contractility.[1][2] Direct modulation of its function has emerged as a promising therapeutic strategy for a range of cardiomyopathies.[5][6][7][8][9] This guide provides a detailed technical overview of the mechanism of action of myosin modulators on β-cardiac myosin, intended for researchers, scientists, and drug development professionals.
Given that "Myosin modulator 1" is not a specific publicly recognized compound, this document will focus on two well-characterized, clinically relevant myosin modulators as representative examples: Mavacamten , a myosin inhibitor, and Omecamtiv Mecarbil , a myosin activator.[5][6][7][9][10]
Myosin modulators exert their effects by directly binding to the β-cardiac myosin heavy chain and allosterically altering its enzymatic and mechanical properties.[8][11] This intervention directly influences the key steps of the myosin cross-bridge cycle, ultimately leading to either an increase or decrease in myocardial contractility.
Mavacamten: A Cardiac Myosin Inhibitor
Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[7][8] It is used in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility.[5][8][12]
The primary mechanism of action of Mavacamten involves stabilizing the "super-relaxed state" (SRX) of myosin.[7][10] In the SRX state, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[10] By promoting this state, Mavacamten reduces the number of available actin-myosin cross-bridges, leading to a decrease in force production and ATP consumption.[7][8]
Omecamtiv Mecarbil: A Cardiac Myosin Activator
Omecamtiv Mecarbil is a selective cardiac myosin activator that was developed for the treatment of heart failure with reduced ejection fraction (HFrEF).[12][13][14] It enhances cardiac contractility without altering intracellular calcium concentrations.[5][14]
Omecamtiv Mecarbil accelerates the rate-limiting step of phosphate release from the myosin-ADP-phosphate complex.[6][9][10] This leads to an increased number of myosin heads strongly bound to actin at any given time, thereby increasing the force and duration of contraction.[14]
Quantitative Data on the Effects of Myosin Modulators
The following tables summarize the quantitative effects of Mavacamten and Omecamtiv Mecarbil on the biochemical and biomechanical properties of β-cardiac myosin.
Table 1: Effects of Mavacamten on β-Cardiac Myosin
| Parameter | Effect | Quantitative Change | Reference |
| ATPase Activity | Inhibition | Decreases actin-activated ATPase activity | [7][15] |
| SRX State | Stabilization | Increases the population of myosin heads in the SRX state | [7][10][15] |
| Force Production | Reduction | Decreases maximal isometric force in a dose-dependent manner | [16] |
| Calcium Sensitivity | Reduction | Increases the pCa50, indicating lower calcium sensitivity | [16] |
| Cross-Bridge Cycling | Alteration | Reduces the number of available cross-bridges | [7][8] |
Table 2: Effects of Omecamtiv Mecarbil on β-Cardiac Myosin
| Parameter | Effect | Quantitative Change | Reference |
| ATPase Activity | Activation | Increases the rate of phosphate release | [6][9][10] |
| Actin-Myosin Binding | Enhancement | Increases the duration of the strongly bound state | [17] |
| Force Production | Augmentation | Increases systolic force and duration of contraction | [14] |
| In Vitro Motility | Inhibition | Decreases actin gliding velocity | [6][10] |
| Duty Cycle | Increase | Converts β-cardiac myosin to a near-processive motor | [17] |
Key Experimental Protocols
The characterization of myosin modulators relies on a suite of specialized biophysical and biochemical assays.
Steady-State and Transient ATPase Assays
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Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of actin and the modulator.
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Methodology:
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Purified β-cardiac myosin and actin are incubated in a reaction buffer containing MgATP.
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The reaction is initiated by the addition of ATP.
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The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a malachite green-based colorimetric assay.
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For transient kinetics, stopped-flow fluorescence spectroscopy is used to monitor changes in tryptophan fluorescence or the fluorescence of a labeled nucleotide analog to determine the rates of individual steps in the ATPase cycle.[15]
-
In Vitro Motility Assay
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Objective: To measure the velocity at which myosin propels actin filaments.[18][19][20][21]
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Methodology:
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A flow cell is created by attaching a coverslip to a microscope slide.
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The surface of the coverslip is coated with myosin molecules.[21]
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Fluorescently labeled actin filaments are introduced into the flow cell along with ATP.[21]
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The movement of the actin filaments is observed using fluorescence microscopy and recorded.[21]
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The velocity of filament gliding is quantified using tracking software.[21] A loaded in vitro motility assay can also be used to measure force by including a protein like utrophin that puts a load on the actin filaments.[22]
-
Single Myofibril Force Measurements
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Objective: To measure the contractile force and calcium sensitivity of isolated cardiac myofibrils.[23][24][25][26][27]
-
Methodology:
-
Single myofibrils are isolated from cardiac muscle tissue.[24][25][26]
-
The myofibril is attached between a force transducer and a length controller.[23][24][27]
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The myofibril is bathed in solutions with varying calcium concentrations to activate contraction.[23][24][26]
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The isometric force generated by the myofibril is measured at each calcium concentration to determine the force-pCa relationship.[23]
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The modulator is added to the bathing solution to assess its effect on force and calcium sensitivity.[26]
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Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows related to myosin modulators.
Caption: Mechanism of action of Mavacamten and Omecamtiv Mecarbil on the β-cardiac myosin cross-bridge cycle.
Caption: Experimental workflow for the in vitro motility assay to assess myosin modulator effects.
Caption: Logical relationship of myosin modulator action from binding to therapeutic effect.
Conclusion
Myosin modulators represent a novel class of therapeutic agents that directly target the molecular motor of the heart.[5][6][11] By either inhibiting or activating β-cardiac myosin, these drugs can address the underlying pathophysiology of diseases like hypertrophic cardiomyopathy and heart failure.[5][7][12] A thorough understanding of their mechanism of action, supported by quantitative data from key in vitro and in situ assays, is crucial for the continued development and optimization of this promising therapeutic strategy.
References
- 1. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Myosin - Wikipedia [en.wikipedia.org]
- 5. JCI - Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure [jci.org]
- 6. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Cardiac myosin activation part 1: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro motility assay of atrial and ventricular myosin from pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Force Measurements From Myofibril to Filament [frontiersin.org]
- 24. Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]
- 25. Video: Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]
- 26. Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Extraction of Thick Filaments in Individual Sarcomeres Affects Force Production by Single Myofibrils - PMC [pmc.ncbi.nlm.nih.gov]
